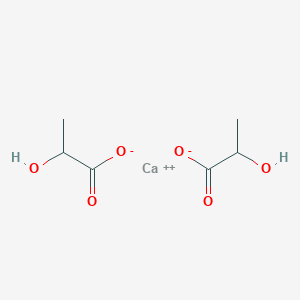

Calcium lactate

Cat. No. B046792

Key on ui cas rn:

814-80-2

M. Wt: 218.22 g/mol

InChI Key: MKJXYGKVIBWPFZ-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US09382557B2

Procedure details

According to the present invention, the method for screening microbial strains with the lactic acid yield of more than about 75% may comprise directly measuring the lactic acid yield or screening the microbial strain having more sets of exogenous lactate dehydrogenase gene, and preferably, screening the microbial strain having more sets of exogenous lactate dehydrogenase genes. In a preferred embodiment of the present invention, screening is carried out in the culture medium containing calcium carbonate. Because the microbial strain having more sets of lactate dehydrogenase genes may generate much more lactic acid which can react with calcium carbonate to form calcium lactate having solubility higher than calcium carbonate, the original white culture medium containing calcium carbonate around the microbial colonies which may generate lactic acid will become transparent and form a clear zone. Accordingly, the microbial strain with higher yield of lactic acid will be obtained by selection of the microbial strain with bigger clear zone. On the other hand, the screening method may include transferring a reporter gene at the same time and measurement by measuring expression of the reporter gene. In a preferred embodiment of the present invention, the reporter gene is a drug resistance gene.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:16])([O-:15])[O-:14].[Ca+2:17]>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Ca+2:17].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:14])([O-:16])[O-:15].[Ca+2:17] |f:2.3,4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09382557B2

Procedure details

According to the present invention, the method for screening microbial strains with the lactic acid yield of more than about 75% may comprise directly measuring the lactic acid yield or screening the microbial strain having more sets of exogenous lactate dehydrogenase gene, and preferably, screening the microbial strain having more sets of exogenous lactate dehydrogenase genes. In a preferred embodiment of the present invention, screening is carried out in the culture medium containing calcium carbonate. Because the microbial strain having more sets of lactate dehydrogenase genes may generate much more lactic acid which can react with calcium carbonate to form calcium lactate having solubility higher than calcium carbonate, the original white culture medium containing calcium carbonate around the microbial colonies which may generate lactic acid will become transparent and form a clear zone. Accordingly, the microbial strain with higher yield of lactic acid will be obtained by selection of the microbial strain with bigger clear zone. On the other hand, the screening method may include transferring a reporter gene at the same time and measurement by measuring expression of the reporter gene. In a preferred embodiment of the present invention, the reporter gene is a drug resistance gene.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:16])([O-:15])[O-:14].[Ca+2:17]>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Ca+2:17].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:14])([O-:16])[O-:15].[Ca+2:17] |f:2.3,4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |